3-Chloro-4-iodoisoquinoline
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Overview
Description
3-Chloro-4-iodoisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their aromatic properties and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of both chlorine and iodine atoms in the 3 and 4 positions, respectively, makes this compound particularly interesting for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodoisoquinoline typically involves halogenation reactions. One common method is the sequential halogenation of isoquinoline. Initially, isoquinoline is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position. Subsequently, the chlorinated isoquinoline undergoes iodination using iodine and a suitable oxidizing agent like silver trifluoroacetate to introduce the iodine atom at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-iodoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is useful in the synthesis of more complex molecules.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
3-Chloro-4-iodoisoquinoline has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-Chloro-4-iodoisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. For example, the compound may inhibit specific enzymes by forming covalent bonds or through non-covalent interactions like hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
3-Chloroisoquinoline: Lacks the iodine atom, making it less versatile in coupling reactions.
4-Iodoisoquinoline: Lacks the chlorine atom, which may affect its reactivity and binding properties.
3-Bromo-4-iodoisoquinoline: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical behavior and applications.
Uniqueness: 3-Chloro-4-iodoisoquinoline is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and binding characteristics. This dual halogenation allows for a broader range of chemical modifications and applications compared to its mono-halogenated counterparts.
Properties
IUPAC Name |
3-chloro-4-iodoisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-9-8(11)7-4-2-1-3-6(7)5-12-9/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREJHIYXRPJGHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2375269-97-7 |
Source
|
Record name | 3-chloro-4-iodoisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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